Cas no 902482-66-0 (3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties
Names and Identifiers
-
- AKOS001834907
- 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- F3168-1377
- NCGC00674790-01
- 902482-66-0
- 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine
-
- Inchi: 1S/C25H19ClN6/c26-18-11-9-16(10-12-18)23-25-29-24(20-6-2-4-8-22(20)32(25)31-30-23)27-14-13-17-15-28-21-7-3-1-5-19(17)21/h1-12,15,28H,13-14H2,(H,27,29)
- InChI Key: LFBNACWPNHTFHL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=C2N=C(C3C=CC=CC=3N2N=N1)NCCC1=CNC2C=CC=CC1=2
Computed Properties
- Exact Mass: 438.1359723g/mol
- Monoisotopic Mass: 438.1359723g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 628
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 70.9Ų
3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3168-1377-10mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F3168-1377-40mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F3168-1377-20mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F3168-1377-5mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
A2B Chem LLC | BA68978-50mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 50mg |
$504.00 | 2024-05-20 | ||
A2B Chem LLC | BA68978-1mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA68978-10mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 10mg |
$291.00 | 2024-05-20 | ||
Life Chemicals | F3168-1377-4mg |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F3168-1377-5μmol |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F3168-1377-2μmol |
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
902482-66-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine Related Literature
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on 3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine
Comprehensive Analysis of 3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS 902482-66-0): Structure, Applications, and Research Insights
The compound 3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS 902482-66-0) represents a sophisticated heterocyclic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural framework, combining triazoloquinazoline and indole moieties, positions it as a promising candidate for targeting various biological pathways. Researchers are increasingly exploring its potential in modulating enzyme activity and receptor interactions, particularly in the context of kinase inhibition and cancer therapeutics.
One of the most compelling aspects of CAS 902482-66-0 is its dual functionality. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the indole-ethyl side chain may facilitate interactions with hydrophobic binding pockets in target proteins. This balance of properties makes it a valuable scaffold for structure-activity relationship (SAR) studies. Recent publications highlight its relevance in addressing drug-resistant mutations, a critical challenge in modern pharmacology.
From a synthetic chemistry perspective, the preparation of 3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine involves multi-step organic transformations, often employing click chemistry approaches for the triazole ring formation. Advanced purification techniques such as preparative HPLC are typically required to achieve the high purity standards demanded for biological evaluation. The compound's stability under physiological conditions is currently under investigation, with preliminary data suggesting favorable metabolic stability in liver microsome assays.
In the context of current research trends, this molecule intersects with several hot topics in biomedical science. Its structural features align with the growing interest in fragment-based drug design, where modular components can be optimized independently. Additionally, computational studies utilizing molecular docking and AI-driven drug discovery platforms have identified potential binding modes against several disease-relevant targets. These in silico findings are now being validated through experimental assays, with particular focus on its selectivity profile.
The pharmacological potential of CAS 902482-66-0 extends beyond oncology. Emerging data suggests possible applications in neurodegenerative disorders, owing to the neuroprotective properties associated with its indole component. Furthermore, its ability to potentially cross the blood-brain barrier makes it an interesting candidate for CNS-targeted therapies. Researchers are particularly intrigued by its structural similarity to known HDAC inhibitors, opening avenues for epigenetic modulation studies.
Quality control and analytical characterization of this compound present specific challenges due to its complex structure. Modern techniques such as LC-MS/MS and 2D NMR are essential for confirming identity and purity. The scientific community has established robust protocols for handling and storing this material, ensuring reproducible results across different research groups. Standardized biological assay protocols are being developed to facilitate comparative studies between laboratories.
From a commercial perspective, the availability of 902482-66-0 remains limited to specialized suppliers, reflecting both the complexity of its synthesis and the niche research applications. However, increasing demand from academic and pharmaceutical researchers is driving improvements in scalable synthesis methods. The compound's patent status and freedom-to-operate considerations are important factors for organizations considering its development.
Future research directions for this molecule include detailed pharmacokinetic studies, formulation optimization, and expanded target screening. The integration of machine learning approaches in lead optimization may accelerate the discovery of derivatives with enhanced properties. As the understanding of its mechanism of action deepens, 3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine may emerge as a key player in next-generation therapeutic development pipelines.
902482-66-0 (3-(4-chlorophenyl)-N-2-(1H-indol-3-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine) Related Products
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 557-08-4(10-Undecenoic acid zinc salt)




